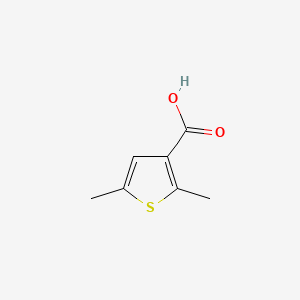

2,5-Dimethylthiophene-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dimethylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLLEMNSMZZDRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26421-32-9 | |

| Record name | 2,5-dimethylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethylthiophene-3-carboxylic acid: Properties, Reactivity, and Applications

Introduction: The Thiophene Scaffold in Modern Chemistry

Thiophene and its derivatives are cornerstone heterocyclic compounds that feature prominently in medicinal chemistry, materials science, and agrochemicals.[1][2] Their structural resemblance to benzene rings, coupled with the unique electronic contributions of the sulfur heteroatom, imparts favorable pharmacokinetic properties and versatile reactivity. 2,5-Dimethylthiophene-3-carboxylic acid is a trifunctionalized building block that combines the reactivity of an electron-rich thiophene core with the synthetic versatility of a carboxylic acid. The methyl groups at the 2- and 5-positions not only enhance the nucleophilicity of the ring but also sterically direct further reactions, making this molecule a valuable and specific intermediate for creating complex molecular architectures.[2] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and potential applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound at room temperature.[3][4] Its core structure consists of a thiophene ring substituted with two methyl groups at the alpha-positions (2 and 5) and a carboxylic acid group at a beta-position (3).

| Property | Value | Source(s) |

| CAS Number | 26421-32-9 | [5] |

| Molecular Formula | C₇H₈O₂S | [6] |

| Molecular Weight | 156.20 g/mol | |

| Melting Point | 117-118 °C | |

| Boiling Point | 278.8 °C (Predicted) | |

| Density | 1.259 g/cm³ (Predicted) | |

| Appearance | Solid | [4] |

| pKa | ~4.0 (Predicted) | |

| Storage | 2-8°C, dry, dark conditions | [4] |

Spectroscopic Profile (Predicted)

| Technique | Predicted Observations |

| ¹H NMR | - Carboxylic Acid (-COOH): A broad singlet, significantly downfield (>10 ppm), due to the acidic proton. - Thiophene Ring (-CH-): A singlet between 6.5-7.5 ppm for the single proton at the C4 position. - Methyl Groups (-CH₃): Two distinct singlets between 2.0-2.8 ppm, each integrating to 3H. |

| ¹³C NMR | - Carboxylic Carbonyl (-C=O): A signal between 165-175 ppm. - Thiophene Ring Carbons: Four signals in the aromatic region (120-150 ppm). The carbons attached to the methyl groups (C2, C5) will be the most downfield. - Methyl Carbons (-CH₃): Two signals in the aliphatic region (15-25 ppm). |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): Signals around 3100 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic). - C=C Stretch (Thiophene Ring): Absorptions in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z = 156. - Key Fragments: Loss of -OH (m/z = 139) and loss of -COOH (m/z = 111). |

Synthesis Pathway

A robust and logical synthetic route to this compound involves a two-step process starting from the commercially available 2,5-dimethylthiophene.

-

Friedel-Crafts Acylation: Introduction of an acetyl group at the 3-position.

-

Oxidation: Conversion of the resulting methyl ketone to a carboxylic acid.

Caption: Proposed two-step synthesis of the target compound.

Expertise Behind the Chosen Pathway

The thiophene ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution.[8] Friedel-Crafts acylation is the canonical method for installing acyl groups.

-

Causality of Regioselectivity: While thiophene typically undergoes substitution at the more reactive C2 or C5 positions, these sites are blocked by methyl groups in the starting material. This forces the incoming electrophile (the acylium ion generated from acetyl chloride and AlCl₃) to attack one of the beta-positions (C3 or C4). The two positions are electronically similar, leading to the desired 3-acetylated product.[4][9]

-

Choice of Oxidation: The haloform reaction is a classic and efficient method for converting methyl ketones into carboxylic acids with one less carbon. This protocol is well-suited for the intermediate, providing a direct and high-yielding route to the final product.

Exemplary Laboratory Protocol (Conceptual)

Step 1: Friedel-Crafts Acylation of 2,5-Dimethylthiophene

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂), add anhydrous dichloromethane (DCM).

-

Cool the solvent to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (AlCl₃) (1.1 eq) to the stirred solvent.

-

Add acetyl chloride (1.05 eq) dropwise, maintaining the temperature at 0 °C.

-

Add 2,5-dimethylthiophene (1.0 eq) dropwise to the mixture.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Upon completion, slowly quench the reaction by pouring it over crushed ice with concentrated HCl.

-

Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 3-acetyl-2,5-dimethylthiophene.[10]

Step 2: Haloform Oxidation

-

Dissolve the crude methyl ketone from Step 1 in a suitable solvent like 1,4-dioxane.

-

In a separate flask, prepare a solution of sodium hydroxide in water and cool it in an ice bath.

-

Slowly add bromine (Br₂) to the cold NaOH solution to form sodium hypobromite in situ.

-

Add the hypobromite solution dropwise to the stirred ketone solution, maintaining a low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench any excess hypobromite with sodium thiosulfate solution.

-

Wash the mixture with an organic solvent (e.g., ether) to remove organic impurities.

-

Acidify the aqueous layer with cold, concentrated HCl to precipitate the carboxylic acid product.

-

Filter the solid, wash with cold water, and dry under vacuum.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the substituted thiophene ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard transformations, most notably esterification and amidation, which are crucial for incorporating this scaffold into larger molecules like drug candidates.

A. Esterification

The conversion to an ester can be achieved under various conditions. The Fischer-Speier esterification is a classic acid-catalyzed method.

Caption: General mechanism of acid-catalyzed Fischer esterification.

-

Protocol: Fischer Esterification

-

Dissolve this compound in a large excess of the desired alcohol (e.g., methanol, ethanol).

-

Add a catalytic amount of a strong acid (e.g., H₂SO₄, TsOH).

-

Heat the mixture to reflux for several hours until the reaction is complete.

-

Cool the mixture, remove the excess alcohol under reduced pressure, and perform an aqueous workup to isolate the ester.

-

B. Amide Bond Formation

Amide coupling is arguably the most common reaction in medicinal chemistry.[11] It requires the activation of the carboxylic acid to facilitate attack by an amine, which is typically a weaker nucleophile than an alcohol. Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or water-soluble analogues like EDCI are frequently employed, often with an additive like 4-Dimethylaminopyridine (DMAP).

Caption: Simplified mechanism for amide coupling using DCC and DMAP.

-

Protocol: DCC/DMAP Mediated Amidation

-

Dissolve the carboxylic acid (1.0 eq) and DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., DCM, DMF).

-

Add the desired amine (1.1 eq).

-

Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in the same solvent.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

-

The byproduct, dicyclohexylurea (DCU), precipitates and can be removed by filtration.

-

The filtrate is then subjected to an appropriate aqueous workup to isolate the pure amide.

-

Reactivity of the Thiophene Ring

With the C2 and C5 positions occupied, the remaining C4 position is the only site available for electrophilic aromatic substitution. The reactivity of this position is influenced by the electronic effects of the three existing substituents:

-

-CH₃ groups (C2, C5): These are electron-donating groups (EDG) that activate the ring towards electrophilic attack.

-

-COOH group (C3): This is an electron-withdrawing group (EWG) that deactivates the ring.

The net effect is a thiophene ring that is still activated compared to benzene, but less reactive than 2,5-dimethylthiophene itself. The strong activating effect of the two methyl groups generally outweighs the deactivating effect of the carboxylic acid, allowing for substitution reactions like nitration or halogenation to occur at the C4 position under controlled conditions.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate.

-

Scaffold for Medicinal Chemistry: The molecule provides a rigid, functionalized core. The carboxylic acid handle allows for the facile creation of amide or ester libraries by coupling with diverse amines or alcohols. These libraries can be screened for biological activity against various targets. Thiophene-containing compounds have demonstrated a wide range of therapeutic activities, and derivatives of related structures have shown promise as antimicrobial agents.[12]

-

Building Block for Materials Science: Thiophene units are fundamental components of conductive polymers and organic electronic materials. This molecule can be used to synthesize monomers that, when polymerized, can produce materials with tailored electronic properties, solubility, and processing characteristics influenced by the specific side groups.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

-

Hazards: The compound is classified as an irritant. It may cause skin and serious eye irritation, as well as respiratory irritation. It is also listed as harmful if swallowed.

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust or fumes.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to ensure stability.[4]

References

-

Shirinyan, V. Z., Kosterina, N. V., Kolotaev, A. V., Belen'kii, L. I., & Krayushkin, M. M. (2000). FRIEDEL–CRAFTS ACYLATION OF 2,5-DIMETHYLTHIOPHENE IN THE PRESENCE OF PYRIDINE. Chemistry of Heterocyclic Compounds, 36(2), 219-220. Available at: [Link]

-

Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of 2,5-Dimethylthiophene: Methods and Industrial Production. Available at: [Link]

-

Missoum, H., et al. (2024). Vilsmeier–Haack Reagent‐Catalyzed C4(sp2)─H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ResearchGate. Available at: [Link]

-

Patil, S. B., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

-

Shirinyan, V. Z., et al. (2000). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. ResearchGate. Available at: [Link]

-

Conier Chem&Pharma Limited. (n.d.). Buy this compound. Available at: [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

- Messina, N., & Brown, E. V. (1951). The Friedel-Crafts Alkylation of 2,5-Dimethylthiophene. Journal of the American Chemical Society.

- Hartough, H. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 2,5-Dimethylthiophene in Industry. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

-

PubChem. (n.d.). 2,5-Dimethylthiophene. Available at: [Link]

-

Supporting Information for Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. Available at: [Link]

-

NIST. (n.d.). 3-Acetyl-2,5-dimethylthiophene. In NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). 3-Acetyl-2,5-dimethylthiophene. Available at: [Link]

-

The Good Scents Company. (n.d.). 3-acetyl-2,5-dimethyl thiophene. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PubMed Central. Available at: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2,5-Dimethyl-thiophene-3-carboxylic acid | 26421-32-9 | BBA42132 [biosynth.com]

- 6. PubChemLite - this compound (C7H8O2S) [pubchemlite.lcsb.uni.lu]

- 7. 3-Acetyl-2,5-dimethylthiophene [webbook.nist.gov]

- 8. echemi.com [echemi.com]

- 9. FRIEDEL–CRAFTS ACYLATION OF 2,5-DIMETHYLTHIOPHENE IN THE PRESENCE OF PYRIDINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 10. 3-アセチル-2,5-ジメチルチオフェン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Physical Properties of 2,5-Dimethylthiophene-3-carboxylic Acid

Introduction

2,5-Dimethylthiophene-3-carboxylic acid is a substituted thiophene derivative with significant potential in medicinal chemistry and materials science. As a heterocyclic carboxylic acid, its physical properties are pivotal in dictating its behavior in various experimental and physiological settings. Understanding these characteristics is fundamental for researchers and drug development professionals in designing synthetic routes, formulating dosage forms, and predicting its pharmacokinetic profile. This guide provides a comprehensive overview of the core physical properties of this compound, supplemented with detailed, field-proven experimental protocols for their determination.

Molecular and General Properties

The foundational characteristics of a molecule provide the framework for understanding its physical behavior. This compound is a solid at room temperature, a property stemming from its crystalline structure and intermolecular forces, primarily hydrogen bonding through the carboxylic acid moiety.[1]

| Property | Value | Source(s) |

| CAS Number | 26421-32-9 | [1][2][3][4][5] |

| Molecular Formula | C₇H₈O₂S | [2][3][4][5] |

| Molecular Weight | 156.21 g/mol | [1][2][4][5] |

| Physical Form | Solid | [1][6] |

| Purity | Typically ≥97% | [1] |

Thermal Properties: Melting and Boiling Points

The thermal stability and phase transition temperatures are critical parameters for handling, purification, and formulation of this compound.

Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range is typically narrow. The presence of impurities generally leads to a depression and broadening of the melting point range. The established melting point for this compound is 117-118 °C .[3]

Boiling Point

The boiling point is a key property for purification by distillation, although for a solid compound like this, it is more relevant in the context of its thermal stability and potential for sublimation under reduced pressure. The predicted boiling point at standard pressure is 278.8 °C .[2][6]

Experimental Determination of Thermal Properties

The following protocols outline standard laboratory methods for the precise determination of melting and boiling points. The choice of method often depends on the available equipment and the quantity of the sample.

This is the most common and reliable method for determining the melting point of a solid organic compound.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the sample is introduced into a capillary tube, which is sealed at one end, to a depth of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern digital melting point apparatus).

-

Heating and Observation: The heating bath is heated slowly, at a rate of approximately 1-2 °C per minute when approaching the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is the end of the range.

Caption: Workflow for Melting Point Determination.

Solubility and Acidity

The solubility and acidity of this compound are critical for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Qualitative Solubility Profile

Based on its structure, which contains a polar carboxylic acid group and a less polar dimethylthiophene ring, a qualitative solubility profile can be predicted. It is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexane is likely to be low. In aqueous media, its solubility is pH-dependent; it will be more soluble in alkaline solutions due to the formation of the carboxylate salt.

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid proton. It is a crucial parameter for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and receptor binding. The predicted pKa for this compound is approximately 4.0 ± 0.3 .[6] This value is typical for a carboxylic acid.

Experimental Determination of Solubility and pKa

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, 5% NaOH, 5% HCl, ethanol, dichloromethane, hexane).

-

Procedure: To approximately 1 mL of each solvent in a test tube, add a small, accurately weighed amount (e.g., 10 mg) of the compound.

-

Observation: Vigorously shake the test tube and observe if the solid dissolves completely. Gentle heating can be applied to assess temperature effects on solubility.

-

Classification: Classify the compound as soluble, partially soluble, or insoluble in each solvent.

This method is suitable if the compound has a chromophore close to the acidic proton, leading to a change in the UV-Vis spectrum upon ionization.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 2 to 6).

-

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol) and dilute them into each buffer solution to a constant final concentration.

-

Spectral Measurement: Record the UV-Vis absorbance spectrum for each solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Caption: Workflow for pKa Determination via UV-Vis.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

-

Carboxylic Acid Proton (-COOH): A broad singlet typically in the downfield region (δ 10-13 ppm).

-

Thiophene Ring Proton: A singlet for the proton at the 4-position of the thiophene ring (δ ~7-8 ppm).

-

Methyl Protons (-CH₃): Two distinct singlets for the methyl groups at the 2- and 5-positions (δ ~2-3 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum should display seven distinct signals:

-

Carbonyl Carbon (-C=O): In the range of δ 165-175 ppm.

-

Thiophene Ring Carbons: Four signals for the sp² hybridized carbons of the thiophene ring. The carbon bearing the carboxylic acid group will be downfield, while the others will be in the typical aromatic region (δ ~120-150 ppm).

-

Methyl Carbons (-CH₃): Two signals in the aliphatic region (δ ~15-25 ppm).

FTIR Spectroscopy

The infrared spectrum will be characterized by the following key absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption around 1680-1710 cm⁻¹.

-

C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.

-

C-H Stretch (Aromatic and Aliphatic): Signals just above and below 3000 cm⁻¹, respectively.

-

C=C Stretch (Thiophene Ring): Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 156. Key fragmentation patterns may include the loss of -OH (m/z 139) and -COOH (m/z 111).

Conclusion

The physical properties of this compound, from its thermal characteristics to its spectroscopic signature, provide a comprehensive profile essential for its application in scientific research and development. This guide has summarized the known and predicted values for these properties and, crucially, has provided robust, standard protocols for their experimental determination. Adherence to these methodologies will ensure the generation of high-quality, reliable data, thereby accelerating research and development efforts involving this promising heterocyclic compound.

References

-

SpectraBase. 2,5-DIMETHYL-4-FORMYLTHIOPHENE-3-CARBOXYLIC-ACID - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]

-

PubChem. 2,5-Dimethylthiophene-3-carbaldehyde. [Online] Available at: [Link]

-

PubChemLite. This compound (C7H8O2S). [Online] Available at: [Link]

-

P212121 Store. 2,5-Dimethyl-thiophene-3-carboxylic acid | CAS 26421-32-9. [Online] Available at: [Link]

-

Pharmaffiliates. 26421-32-9| Chemical Name : this compound. [Online] Available at: [Link]

Sources

- 1. This compound | 26421-32-9 [sigmaaldrich.com]

- 2. 2,5-Dimethyl-thiophene-3-carboxylic acid | 26421-32-9 | BBA42132 [biosynth.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. store.p212121.com [store.p212121.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound CAS#: 26421-32-9 [chemicalbook.com]

2,5-Dimethylthiophene-3-carboxylic acid CAS number 26421-32-9

An In-Depth Technical Guide to 2,5-Dimethylthiophene-3-carboxylic acid (CAS 26421-32-9): Synthesis, Characterization, and Applications in Medicinal Chemistry

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to act as a bioisostere for phenyl and other aromatic systems make it a cornerstone of modern drug design.[1][2] Within this important class of heterocycles, this compound (CAS: 26421-32-9) emerges as a particularly valuable building block. Its specific substitution pattern—with methyl groups blocking the highly reactive α-positions (2 and 5) and a carboxylic acid at the β-position (3)—provides a synthetically versatile handle for creating complex molecular architectures. This guide offers a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, explore robust synthetic methodologies with detailed protocols, examine its chemical reactivity, and discuss its applications as a precursor to novel therapeutic agents.

Part 1: Physicochemical Properties & Analytical Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development.

Physicochemical Data Summary

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 26421-32-9 | [3][4][5] |

| Molecular Formula | C₇H₈O₂S | [4] |

| Molecular Weight | 156.20 g/mol | [4] |

| Melting Point | 117-118 °C | [3] |

| Boiling Point | 278.8 ± 35.0 °C (Predicted) | [3] |

| Density | 1.259 ± 0.06 g/cm³ (Predicted) | [3] |

| SMILES | CC1=CC(=C(S1)C)C(=O)O | [4][6] |

| InChIKey | XBLLEMNSMZZDRB-UHFFFAOYSA-N | [6] |

| Appearance | Not specified, likely a white to off-white solid |

Spectroscopic Characterization

While publicly available, experimentally-derived spectra for this specific compound are scarce, its structure allows for predictable spectroscopic signatures based on well-established principles and data from analogous compounds.[7]

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Two singlets should appear in the aliphatic region (typically δ 2.0-2.8 ppm), corresponding to the two non-equivalent methyl groups at the C2 and C5 positions. A single singlet would be observed in the aromatic region (typically δ 6.5-7.5 ppm) for the lone proton at the C4 position. A broad singlet at a significantly downfield chemical shift (δ > 10 ppm) would be characteristic of the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals. Two signals in the aliphatic region (δ 10-20 ppm) for the methyl carbons. Four signals in the aromatic/olefinic region (δ 120-150 ppm) corresponding to the four unique carbons of the thiophene ring. One signal at a highly downfield position (δ > 165 ppm) for the carbonyl carbon of the carboxylic acid.[8]

-

Infrared (IR) Spectroscopy: Key diagnostic peaks would include a broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹. A sharp and strong C=O stretch for the carbonyl group would be prominent in the range of 1680-1710 cm⁻¹. C-H stretching from the methyl and aromatic groups would appear just below and just above 3000 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 156. The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da). High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₇H₈O₂S.[6]

Part 2: Synthesis Methodologies

The most direct and industrially relevant approach to synthesizing this compound is through the selective carboxylation of the readily available starting material, 2,5-dimethylthiophene (CAS 638-02-8). The primary challenge lies in achieving regioselective functionalization at the C3 position.

Primary Synthetic Route: Directed Metalation-Carboxylation

Directed metalation using a strong organolithium base, followed by quenching with carbon dioxide, is the most reliable and widely employed method for the regioselective carboxylation of many heterocyclic systems, including thiophenes.[9][10][11]

The reaction proceeds via a two-step mechanism. First, a strong base, typically n-butyllithium (n-BuLi), acts as a deprotonating agent.[12] In 2,5-dimethylthiophene, the C3 and C4 protons are the only available sites for deprotonation. The C3 proton is generally more acidic and sterically accessible, leading to the preferential formation of 2,5-dimethyl-3-lithiothiophene. This lithiated intermediate is a potent nucleophile. The second step involves the electrophilic quench of this nucleophile with solid carbon dioxide (dry ice). The lithium carbanion attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt. A final aqueous acidic workup protonates the salt to yield the desired carboxylic acid. The extremely low temperature (-78 °C) is critical to prevent side reactions, such as the degradation of the organolithium reagent by the THF solvent and potential ring-opening pathways.[12][13]

Caption: Workflow for the synthesis of this compound.

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with 2,5-dimethylthiophene (1.0 eq). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material (approx. 0.2 M concentration).

-

Cooling: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (typically 2.5 M in hexanes, 1.1 eq) is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.[14] The solution is stirred at -78 °C for 1-2 hours.

-

Carboxylation: The reaction is quenched by the addition of an excess of freshly crushed dry ice pellets directly to the flask. Caution: CO₂ sublimation will cause pressure buildup.

-

Workup: The cooling bath is removed, and the mixture is allowed to slowly warm to room temperature. The reaction is then quenched with water. The organic solvent is removed under reduced pressure. The remaining aqueous layer is acidified to pH 1-2 with concentrated HCl.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum. Alternatively, the acidified aqueous layer can be extracted with ethyl acetate, the organic layers combined, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude product.

-

Purification: The crude solid is purified by recrystallization (e.g., from an ethanol/water mixture) to afford pure this compound.

Part 3: Chemical Reactivity and Derivative Synthesis

The true value of this compound in drug development lies in its carboxylic acid moiety, which serves as a versatile synthetic handle for elaboration into a wide array of functional groups, most notably amides and esters.[15]

Key Transformations

The conversion to amides is paramount for creating molecules with potential biological activity, as the amide bond is a core feature of many pharmaceuticals.[1][2] This is typically achieved using peptide coupling reagents.

-

Causality and Mechanistic Insight: Direct reaction of a carboxylic acid and an amine is generally inefficient. Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 4-Dimethylaminopyridine (DMAP) are used. EDC first activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophilic amine to form the stable amide bond, releasing a soluble urea byproduct.

Ester derivatives are often synthesized to improve properties like cell permeability and solubility or to act as prodrugs.

-

Causality and Mechanistic Insight: Fischer-Speier esterification is a classic method involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). The acid protonates the carbonyl oxygen, increasing its electrophilicity. The alcohol then attacks the carbonyl carbon, and after a series of proton transfers, a molecule of water is eliminated to form the ester.

Reaction Pathways for Derivatization

Caption: Key synthetic transformations of the title compound.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

Thiophene-based structures are integral to numerous therapeutic areas.[16] The specific scaffold of this compound is a direct precursor to compounds with demonstrated and potential pharmacological activity.

Precursor to Anticancer Agents

Recent research has identified thiophene carboxamides as a promising class of anticancer agents.[1] Many of these compounds are designed as biomimetics of Combretastatin A-4 (CA-4), a natural product known for its potent tubulin polymerization inhibitory activity.[1]

-

Mechanism of Action: CA-4 and its analogues function by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for cell division (mitosis), intracellular transport, and maintenance of cell structure. By inhibiting microtubule formation, these agents induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis (programmed cell death) in rapidly dividing cancer cells.[1] Derivatives synthesized from this compound can adopt a similar conformation to CA-4, allowing them to fit into this binding pocket and exert a potent cytotoxic effect.[1]

Hypothesized Signaling Pathway Involvement

Caption: Disruption of microtubule dynamics by thiophene-based agents.

Broader Therapeutic Potential

Beyond oncology, the thiophene nucleus is associated with a wide spectrum of biological activities. Derivatives of benzo[b]thiophene-3-carboxylic acid have been investigated for local anesthetic, anticholinergic, and antihistaminic properties.[17] Furthermore, various 2-aminothiophene derivatives, which share a common synthetic heritage, have shown promise as selective cytostatic agents, enzyme inhibitors, and receptor modulators.[18][19][20] The structural framework of this compound provides a robust starting point for creating libraries of novel compounds to be screened for a multitude of therapeutic targets.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a reliable entry point into novel and biologically relevant chemical space. Its straightforward, high-yield synthesis via directed metalation and the versatile reactivity of its carboxylic acid group make it an invaluable tool for medicinal chemists. As research continues to uncover the therapeutic potential of thiophene-based scaffolds, particularly in areas like oncology, the utility and importance of this compound in both academic and industrial drug discovery settings are set to grow.

References

-

Gewald reaction. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved January 6, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved January 6, 2026, from [Link]

-

Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]

-

ChemWhat. (n.d.). This compound CAS#: 26421-32-9. Retrieved January 6, 2026, from [Link]

-

Mol-Instincts. (n.d.). 2,5-Dimethylthiophene-3-carboxylate. Retrieved January 6, 2026, from [Link]

-

Bulling, B. W. (2018). Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. Semantic Scholar. [Link]

-

Liu, Y., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. Molecules, 27(7), 2095. [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved January 6, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 2,5-Dimethylthiophene in Industry. Retrieved January 6, 2026, from [Link]

-

n-Butyllithium. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

Bulling, B. W. (2018). Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. UPSpace. [Link]

-

PubChemLite. (n.d.). This compound (C7H8O2S). Retrieved January 6, 2026, from [Link]

-

Gilman, H., & Shirley, D. A. (1949). Metalation of Thiophene by n-Butyllithium. Journal of the American Chemical Society, 71(5), 1870–1871. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dimethylthiophene-3-carbaldehyde. PubChem. Retrieved January 6, 2026, from [Link]

-

Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Pharmaceuticals, 15(12), 1548. [Link]

-

Chapdelaine, M. J., & Re, M. A. (1981). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 24(4), 443-446. [Link]

-

Pfrengle, W., et al. (2010). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 6, 109. [Link]

-

ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?. Retrieved January 6, 2026, from [Link]

-

Liu, Y., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. ResearchGate. [Link]

-

Mironov, M. A., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 29(22), 4991. [Link]

- Google Patents. (n.d.). US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene....

-

Wang, J., et al. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Polymers, 14(2), 241. [Link]

-

Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved January 6, 2026, from [Link]

-

Pfrengle, W., et al. (2010). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 6, 109. [Link]

-

2,5-Dimethylthiophene. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). 2,5-DIMETHYL-4-FORMYLTHIOPHENE-3-CARBOXYLIC-ACID - [13C NMR]. Retrieved January 6, 2026, from [Link]

-

Muresan, C. I., et al. (2022). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Chem. Proc., 10, 27. [Link]

-

Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-210. [Link]

-

Bîcu, M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5364. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Acetyl-2,5-dimethylthiophene. PubChem. Retrieved January 6, 2026, from [Link]

-

Qiao, Z., et al. (2022). Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. Macromolecular Chemistry and Physics, 223(24), 2200250. [Link]

-

ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved January 6, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved January 6, 2026, from [Link]

Sources

- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound CAS#: 26421-32-9 [chemicalbook.com]

- 4. 2,5-Dimethyl-thiophene-3-carboxylic acid | 26421-32-9 | BBA42132 [biosynth.com]

- 5. chemwhat.com [chemwhat.com]

- 6. PubChemLite - this compound (C7H8O2S) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 12. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 13. repository.up.ac.za [repository.up.ac.za]

- 14. researchgate.net [researchgate.net]

- 15. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]

- 16. nbinno.com [nbinno.com]

- 17. Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. arkat-usa.org [arkat-usa.org]

- 19. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 2,5-Dimethylthiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. The key features of 2,5-Dimethylthiophene-3-carboxylic acid are a central thiophene ring, two methyl groups at positions 2 and 5, and a carboxylic acid group at position 3.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals:

-

Carboxylic Acid Proton (-COOH): A broad singlet in the region of 10-13 ppm . This proton is acidic and its chemical shift can be highly dependent on concentration and the solvent used due to hydrogen bonding.

-

Thiophene Ring Proton (-CH-): A singlet expected around 7.0-7.5 ppm . The exact position will be influenced by the electronic effects of the adjacent carboxylic acid and methyl groups.

-

Methyl Protons at C5 (-CH₃): A singlet at approximately 2.5-2.8 ppm .

-

Methyl Protons at C2 (-CH₃): A singlet expected to be slightly downfield from the other methyl group, likely in the range of 2.4-2.7 ppm , due to the proximity of the electron-withdrawing carboxylic acid group.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display seven signals, corresponding to each unique carbon atom in the molecule:

| Predicted Chemical Shift (ppm) | Carbon Assignment | Rationale |

| 165-175 | Carboxylic Acid Carbon (-C OOH) | The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this region.[5][6][7][8] |

| 140-150 | Quaternary Thiophene Carbon (C2 or C5) | The carbons bearing the methyl groups are expected at lower field due to substitution. |

| 135-145 | Quaternary Thiophene Carbon (C3) | The carbon attached to the carboxylic acid will be significantly deshielded. |

| 125-135 | Methine Thiophene Carbon (C4) | The protonated carbon of the thiophene ring. |

| 14-18 | Methyl Carbon (-C H₃) at C2 | Aliphatic carbons in this environment typically appear in this range. |

| 13-17 | Methyl Carbon (-C H₃) at C5 | Similar to the other methyl group, with slight variations possible due to their position relative to the carboxylic acid. |

| Note | Quaternary Thiophene Carbon (C2 or C5) | The second carbon bearing a methyl group. |

Assignments are predictive and would require 2D NMR techniques like HSQC and HMBC for definitive confirmation.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 15-20 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans (as ¹³C has a low natural abundance), relaxation delay of 2-5 seconds.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group & Vibration | Expected Appearance |

| 2500-3300 | O-H stretch (Carboxylic Acid) | A very broad and strong absorption band, often obscuring the C-H stretching region. This broadness is due to hydrogen bonding.[9] |

| ~3100 | C-H stretch (Aromatic) | A weak to medium absorption, characteristic of C-H bonds on the thiophene ring. |

| 2850-3000 | C-H stretch (Aliphatic) | Medium intensity absorptions from the methyl groups. |

| 1680-1710 | C=O stretch (Carboxylic Acid) | A very strong and sharp absorption, characteristic of the carbonyl group in a hydrogen-bonded dimer.[4] |

| 1500-1600 | C=C stretch (Thiophene Ring) | One or more medium to strong bands. |

| 1210-1320 | C-O stretch (Carboxylic Acid) | A strong absorption. |

| ~920 | O-H bend (Out-of-plane) | A broad, medium intensity band, also characteristic of a dimeric carboxylic acid. |

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): A peak at m/z = 156 , corresponding to the molecular weight of the compound (C₇H₈O₂S).[1] The intensity of this peak may vary.

-

Key Fragmentation Pathways:

-

Loss of -OH (M-17): A peak at m/z = 139 , resulting from the loss of a hydroxyl radical.

-

Loss of -COOH (M-45): A peak at m/z = 111 , from the loss of the entire carboxyl group, leading to a 2,5-dimethylthiophenyl cation. This is often a significant fragment.

-

Acylium Ion: A peak at m/z = 139 (M-OH) or the formation of a thiophene-ring-fused acylium ion could also be possible. In many carboxylic acid derivatives, the acylium ion (R-CO⁺) is a prominent peak.[7]

-

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid with a known melting point of 117-118°C, a direct insertion probe could be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) if the primary interest is the molecular ion.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

-

Data Analysis: Identify the molecular ion peak and analyze the mass differences between major peaks to propose fragmentation patterns consistent with the known structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. While experimental data is not widely published, the predictive analysis based on fundamental principles and data from related structures offers a strong blueprint for researchers. The protocols outlined herein represent standard, robust methods for acquiring the necessary data to confirm the identity and purity of this compound, which is a critical step in any research or development endeavor.

References

-

Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". (2015). PubMed. Available at: [Link]

-

DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (n.d.). MDPI. Available at: [Link]

-

2,5-DIMETHYL-4-FORMYLTHIOPHENE-3-CARBOXYLIC-ACID - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]

-

2,5-Dimethylthiophene-3-carbaldehyde | C7H8OS | CID 2762759. (n.d.). PubChem. Available at: [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Available at: [Link]

-

This compound (C7H8O2S). (n.d.). PubChemLite. Available at: [Link]

-

Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. (2022). Wiley Online Library. Available at: [Link]

-

This compound | 26421-32-9. (n.d.). Pharmaffiliates. Available at: [Link]

- Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.).

-

8.10: Spectroscopy of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts. Available at: [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journals. Available at: [Link]

- New Strategy for Easy, Sensitive and Selective Detection of THC Carboxylic Acid Direct from Hair - Use of LC-MRM. (n.d.). SCIEX.

-

13C | THF-d8 | NMR Chemical Shifts. (n.d.). NMRS.io. Available at: [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Available at: [Link]

Sources

- 1. 2,5-Dimethyl-thiophene-3-carboxylic acid | 26421-32-9 | BBA42132 [biosynth.com]

- 2. This compound | 26421-32-9 [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. rsc.org [rsc.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. iosrjournals.org [iosrjournals.org]

The Thiophene Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Thiophene Carboxylic Acid Scaffold: A Foundation for Biological Activity

The thiophene ring's unique electronic properties and ability to engage in various intermolecular interactions, including hydrogen bonding through its sulfur atom, make it an attractive pharmacophore.[1] The addition of a carboxylic acid moiety introduces a key functional group that can participate in crucial binding interactions with biological targets, such as forming salt bridges with positively charged amino acid residues in enzyme active sites.[4] This combination of a versatile heterocyclic core and a potent interacting group underpins the diverse biological activities observed in this class of compounds. The inherent reactivity of both the thiophene ring and the carboxylic acid group allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

Enzyme Inhibition: A Prominent Mechanism of Action

Thiophene carboxylic acid derivatives have demonstrated significant inhibitory activity against a range of enzymes implicated in various disease states.

D-Amino Acid Oxidase (DAO) Inhibition

Thiophene-2-carboxylic acids and thiophene-3-carboxylic acids have been identified as a novel class of D-Amino Acid Oxidase (DAO) inhibitors.[5][6] DAO is a flavoenzyme that degrades D-serine, a co-agonist of NMDA receptors, and its inhibition is a therapeutic strategy for neurological disorders like schizophrenia.[6] Structural studies have revealed that the thiophene ring of these inhibitors stacks tightly with Tyr224 in the active site of human DAO, leading to potent inhibition.[5][6]

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

Certain thiophene-2-carboxylic acid derivatives, particularly 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids, are potent inhibitors of the HCV NS5B RNA-dependent RNA polymerase, a key enzyme in the viral replication cycle.[7][8] These compounds have shown efficacy in both enzymatic and cell-based replicon assays.[7]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The thiophene carboxylic acid scaffold is a recurring motif in compounds with significant antimicrobial properties.

Antibacterial Activity

Derivatives of thiophene carboxylic acid have been shown to be active against a range of bacteria, including drug-resistant strains. For instance, certain thiophene-based compounds have demonstrated promising activity against colistin-resistant Acinetobacter baumannii and E. coli. The mechanism of action can vary, but some derivatives are known to disrupt the bacterial cell membrane.

Antifungal Activity

Thiourea derivatives of 2-thiophene carboxylic acid have exhibited notable antifungal activity, particularly against Candida species, which are a common cause of nosocomial infections.[9][10]

Table 1: Antimicrobial Activity of Selected Thiophene Carboxylic Acid Derivatives

| Compound Type | Target Organism | Activity (MIC) | Reference |

| Thiophene-2-carboxylic acid thioureides | Gram-negative bacteria | 31.25-250 µg/mL | [9] |

| Thiophene-2-carboxylic acid thioureides | Candida albicans | 31.25-62.5 µg/mL | [9] |

| Thiophene derivatives | Colistin-Resistant A. baumannii | 16-32 mg/L (MIC50) | |

| Thiophene derivatives | Colistin-Resistant E. coli | 8-32 mg/L (MIC50) |

Antiviral Activity: A Broad Spectrum of Inhibition

Beyond HCV, thiophene carboxylic acid derivatives have shown promise as inhibitors of other viruses.

Ebola Virus (EBOV) Entry Inhibition

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Thiophene carboxylic acids are present in several non-steroidal anti-inflammatory drugs (NSAIDs) and are known to inhibit key enzymes in the inflammatory cascade.[3][13]

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Many thiophene-based compounds act as inhibitors of COX and LOX enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively.[3][14][15] The presence of carboxylic acid or ester groups is often crucial for this activity.[3]

Caption: Inhibition of the inflammatory cascade by thiophene carboxylic acid derivatives.

Anticancer Activity: Diverse Mechanisms Against Tumor Cells

The thiophene scaffold is a well-explored motif in the development of anticancer agents.[16][17][18][19] Thiophene carboxylic acid derivatives have been shown to exert their anticancer effects through various mechanisms.

Targeting Signaling Pathways

Thiophene analogs can inhibit various signaling pathways involved in cancer progression.[17] For example, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[20]

Induction of Apoptosis

Some thiophene derivatives induce apoptosis in cancer cells through the activation of reactive oxygen species (ROS).[16]

Table 2: Anticancer Activity of Selected Thiophene Carboxylic Acid Derivatives

| Compound Type | Cell Line | Activity (IC50) | Reference |

| 3-aminothiophene-2-carboxylic acid methyl ester derivative | HCT116 | 5.28 µM | [1] |

| Thiophene carboxamide derivative (2b) | Hep3B | 5.46 µM | [18] |

| Thiophene carboxamide derivative (2e) | Hep3B | 12.58 µM | [18] |

Experimental Protocols: A Practical Guide

The following protocols provide a foundation for assessing the biological activities of thiophene carboxylic acid derivatives. These are intended as a starting point and may require optimization based on the specific compounds and biological systems being investigated.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from established methods for determining the MIC of antimicrobial agents.[3]

Objective: To determine the lowest concentration of a thiophene carboxylic acid derivative that inhibits the visible growth of a specific bacterium.

Materials:

-

Test compound (thiophene carboxylic acid derivative) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strain of interest.

-

Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or microplate reader.

Procedure:

-

Preparation of Bacterial Inoculum: a. From a fresh agar plate, inoculate a single colony of the test bacterium into MHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., OD600 of 0.4-0.6). c. Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Compound Dilutions: a. Perform a serial two-fold dilution of the test compound in MHB in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: a. Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. b. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubation: a. Incubate the plate at 37°C for 16-20 hours.

-

Determination of MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the OD600.

Caption: Workflow for MIC determination using the broth microdilution method.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is based on the widely used MTT assay to determine the cytotoxic effects of compounds on cell lines.[1]

Objective: To measure the reduction in cell viability of a cancer cell line upon treatment with a thiophene carboxylic acid derivative.

Materials:

-

Test compound.

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Sterile 96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). d. Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization and Measurement: a. Add 100 µL of solubilization solution to each well. b. Mix thoroughly to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Perspectives

The thiophene carboxylic acid scaffold has firmly established itself as a versatile and highly valuable framework in the landscape of drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a wide array of enzymes and cellular pathways implicated in human diseases. The continued exploration of the chemical space around this scaffold, guided by a deeper understanding of structure-activity relationships and mechanistic insights, holds immense promise for the development of novel and more effective therapeutic agents. The experimental protocols detailed in this guide provide a robust starting point for researchers to rigorously evaluate the biological potential of their synthesized thiophene carboxylic acid derivatives, thereby accelerating the journey from chemical synthesis to clinical application.

References

-

The Versatility of 5-Acetyl-3-methyl-2-thiophenecarboxylic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. OUCI. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]

-

NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. [Link]

-

Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

-

Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. National Institutes of Health. [Link]

-

NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar. [Link]

-

Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids. PubMed. [Link]

-

Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. European Journal of Medicinal Chemistry. [Link]

-

Thiophene-based derivatives as anticancer agents: An overview on decade's work. ResearchGate. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. National Institutes of Health. [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. [Link]

-

Thiophene-based derivatives as anticancer agents: An overview on decade's work. Semantic Scholar. [Link]

-

Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. PubMed. [Link]

-

(PDF) Antimicrobial potential of synthetic thiophenes Section C-Review ANTIMICROBIAL POTENTIAL OF THIOPHENE DERIVATIVES OF SYNTHETIC ORIGIN: A REVIEW. ResearchGate. [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. PubMed Central. [Link]

-

New Thiophene Derivatives as Antimicrobial Agents. ResearchGate. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]

-

Design and synthesis of lactam-thiophene carboxylic acids as potent hepatitis C virus polymerase inhibitors. PubMed. [Link]

-

Thiophene derivatives: A potent multitargeted pharmacological scaffold. ResearchGate. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Semantic Scholar. [Link]

-

Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. PubMed. [Link]

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. ACS Publications. [Link]

-

Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. National Institutes of Health. [Link]

Sources

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. gentaurpdf.com [gentaurpdf.com]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Measurement of the Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 7. Enzyme-linked immunosorbent assay for the measurement of JNK activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT (Assay protocol [protocols.io]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. PAI-1 Test | Active Human PAI-1 Functional Assay Kit | Oxford Biomedical Research [oxfordbiomed.com]

- 13. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 14. Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 16. media.cellsignal.com [media.cellsignal.com]

- 17. JNK Kinase Assay [whitelabs.org]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. files.core.ac.uk [files.core.ac.uk]

- 20. microbe-investigations.com [microbe-investigations.com]

An In-Depth Technical Guide to 2,5-Dimethylthiophene-3-Carboxylic Acid Derivatives in Medicinal Chemistry

Abstract

The thiophene ring is a cornerstone of heterocyclic chemistry and a privileged pharmacophore in medicinal chemistry, evidenced by its presence in numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4][5] This technical guide focuses on the 2,5-dimethylthiophene-3-carboxylic acid scaffold, a specific substructure that offers a unique combination of steric and electronic properties for targeted drug design. We will explore the synthetic rationale, delve into the diverse therapeutic applications, analyze structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in the field of drug discovery and development.

The Thiophene Scaffold: A Privileged Structure in Drug Discovery

Heterocyclic compounds form the backbone of modern pharmaceuticals, and the five-membered, sulfur-containing thiophene ring is a standout example.[1] Its structural similarity to a benzene ring allows it to act as a bioisostere, while the sulfur atom imparts distinct electronic properties, enabling unique interactions with biological targets.[3] The thiophene nucleus is a key component in several commercially available drugs, highlighting its clinical significance.[3]

The this compound core provides a robust and versatile starting point for chemical modification. The methyl groups at positions 2 and 5 provide steric bulk and lipophilicity, which can influence binding affinity and pharmacokinetic properties. The carboxylic acid at position 3 is a critical functional handle, readily converted into a wide array of esters, amides, and other functional groups, allowing for systematic exploration of chemical space to optimize potency and selectivity.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives typically begins with the parent acid or a related precursor. The carboxylic acid moiety is the primary site for derivatization, most commonly through the formation of an activated intermediate, such as an acid chloride, which can then be reacted with various nucleophiles.

Caption: General workflow for derivatization of the core scaffold.

Experimental Protocol 1: Synthesis of N-Aryl-2,5-dimethylthiophene-3-carboxamide

This protocol details a representative synthesis of an amide derivative, a common motif in biologically active thiophenes.[6] The procedure involves the activation of the carboxylic acid followed by nucleophilic acyl substitution.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene

-

Substituted Aryl Amine (e.g., 4-methoxyaniline)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Acid Chloride Formation (Causality: Activation of Carboxylic Acid): To a solution of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (1.5 eq) dropwise at 0 °C. The use of thionyl chloride is a standard and efficient method to convert the carboxylic acid into the more reactive acid chloride.

-

Reflux the mixture for 2 hours to ensure the reaction goes to completion. The progress can be monitored by the cessation of HCl gas evolution.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2,5-dimethylthiophene-3-carbonyl chloride. This intermediate is typically used immediately without further purification due to its reactivity.

-

Amide Coupling (Causality: Nucleophilic Acyl Substitution): Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, dissolve the substituted aryl amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

-

Add the acid chloride solution dropwise to the amine solution at 0 °C with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification: Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Self-Validation: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have been investigated for a multitude of therapeutic applications.

Anti-inflammatory Activity